2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives have been noted to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a piperidine nucleus have been associated with a wide range of therapeutic effects, suggesting that they may induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, this compound can induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation. Additionally, it can trigger apoptotic pathways, resulting in programmed cell death. This dual action on cell proliferation and apoptosis underscores its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of CDKs, forming a stable complex that prevents the enzyme from interacting with its natural substrates . This binding is facilitated by the ethoxymethyl group, which enhances the compound’s affinity for the enzyme. The inhibition of CDKs leads to a cascade of downstream effects, including altered gene expression and disrupted cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its inhibitory activity, necessitating careful handling and storage. Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits CDKs and induces cell cycle arrest without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Studies have shown that careful titration of this compound can maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The metabolic flux of this compound can influence its overall bioavailability and efficacy, making it a critical factor in its pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDKs. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear accumulation of this compound enhances its ability to inhibit CDKs and disrupt cell cycle progression, making it a potent anti-cancer agent.
Properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-5-4-8-16(9-11)13-12(14)6-3-7-15-13/h3,6-7,11H,2,4-5,8-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVFURDOIIJYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.